![molecular formula C11H19IO2 B13337653 3-[(2-Iodocycloheptyl)oxy]oxolane](/img/structure/B13337653.png)
3-[(2-Iodocycloheptyl)oxy]oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Iodocycloheptyl)oxy]oxolane is a chemical compound with the molecular formula C₁₁H₁₉IO₂ and a molecular weight of 310.17 g/mol . It is a derivative of oxolane, featuring an iodocycloheptyl group attached to the oxolane ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Iodocycloheptyl)oxy]oxolane typically involves the reaction of oxolane derivatives with iodocycloheptyl compounds under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Nucleophilic Substitution: This involves the reaction of an oxolane derivative with an iodocycloheptyl halide in the presence of a base to facilitate the substitution reaction.
Cyclization Reactions:
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Iodocycloheptyl)oxy]oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodocycloheptyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as sodium azide (NaN₃) or electrophiles like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide variety of new functional groups .
Scientific Research Applications
3-[(2-Iodocycloheptyl)oxy]oxolane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules or in the development of new biochemical assays.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is used in the development of new materials and in the optimization of industrial chemical processes
Mechanism of Action
The mechanism of action of 3-[(2-Iodocycloheptyl)oxy]oxolane involves its interaction with specific molecular targets and pathways. The iodocycloheptyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The oxolane ring provides a stable framework that can be modified to introduce new functional groups or to enhance the compound’s properties .
Comparison with Similar Compounds
Similar Compounds
3-[(2-Iodocycloheptyl)oxymethyl]oxolane: This compound is similar in structure but features a methylene bridge between the iodocycloheptyl group and the oxolane ring.
Uniqueness
3-[(2-Iodocycloheptyl)oxy]oxolane is unique due to the presence of the iodocycloheptyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C11H19IO2 |
|---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
3-(2-iodocycloheptyl)oxyoxolane |
InChI |
InChI=1S/C11H19IO2/c12-10-4-2-1-3-5-11(10)14-9-6-7-13-8-9/h9-11H,1-8H2 |
InChI Key |
GYIPPTJXEJGZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)I)OC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


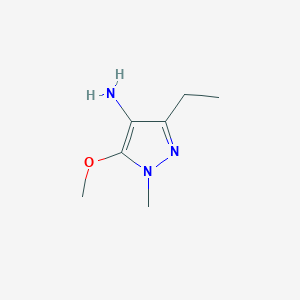
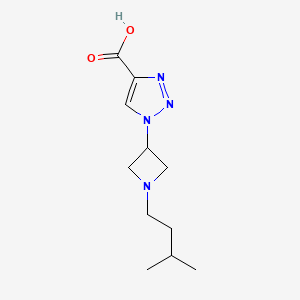

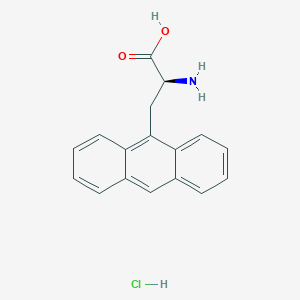
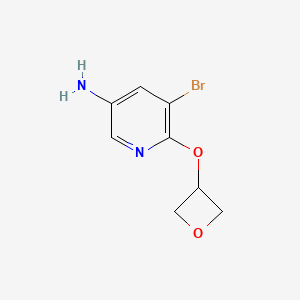
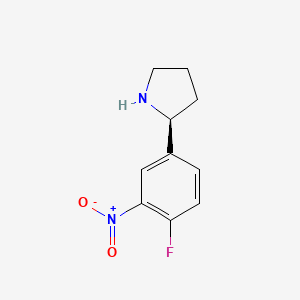
![Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate](/img/structure/B13337585.png)


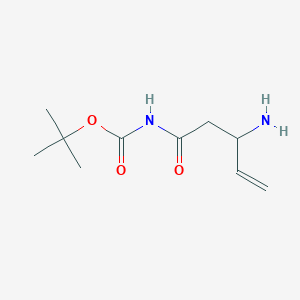



![(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13337657.png)
